molecular formula C11H12OSe B14655055 Cyclopentanone, 2-(phenylseleno)- CAS No. 50984-17-3

Cyclopentanone, 2-(phenylseleno)-

Katalognummer: B14655055
CAS-Nummer: 50984-17-3
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: IDJPIRFHSNWRDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanone, 2-(phenylseleno)- is an organic compound that features a cyclopentanone ring substituted with a phenylseleno group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(phenylseleno)- can be synthesized through several methods. One common approach involves the conjugate addition of phenylseleno nucleophiles to cyclopentenone derivatives. For instance, the diastereoselective allylation of enolates derived from 2-phenylseleno(thio)cyclopent-2-enone by conjugate addition of a silyl or stannyl nucleophile has been investigated . The reaction conditions typically involve the use of silyl or stannyl nucleophiles under controlled temperature and pressure to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for cyclopentanone, 2-(phenylseleno)- are less commonly reported, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of heterogeneous catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanone, 2-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: Reduction reactions can convert the phenylseleno group to a phenylselanyl group.

    Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenylseleno group typically yields selenoxides, while reduction can produce phenylselanyl derivatives. Substitution reactions can lead to a variety of substituted cyclopentanone derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopentanone, 2-(phenylseleno)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through selective functionalization.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the medicinal applications of cyclopentanone, 2-(phenylseleno)- derivatives focuses on their potential as therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of cyclopentanone, 2-(phenylseleno)- involves its interaction with molecular targets through its phenylseleno group. This group can undergo redox reactions, forming reactive intermediates that can interact with biological molecules. The pathways involved include the formation of selenoxides and subsequent reactions that can modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone, 2-(phenylseleno)- can be compared with other similar compounds, such as:

    Cyclopentanone, 2-(phenylthio)-: This compound features a phenylthio group instead of a phenylseleno group. The chemical properties and reactivity differ due to the presence of sulfur instead of selenium.

    Cyclopentanone, 2-(phenylsulfonyl)-: This compound has a phenylsulfonyl group, which introduces different electronic and steric effects compared to the phenylseleno group.

    Cyclopentenone derivatives: These compounds have a similar cyclopentane ring structure but differ in the functional groups attached, leading to variations in reactivity and applications.

The uniqueness of cyclopentanone, 2-(phenylseleno)- lies in the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to its sulfur and sulfonyl analogs.

Eigenschaften

CAS-Nummer

50984-17-3

Molekularformel

C11H12OSe

Molekulargewicht

239.18 g/mol

IUPAC-Name

2-phenylselanylcyclopentan-1-one

InChI

InChI=1S/C11H12OSe/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI-Schlüssel

IDJPIRFHSNWRDP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.